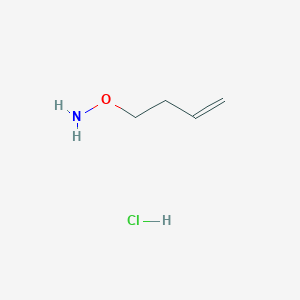

O-(But-3-en-1-yl)hydroxylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(But-3-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol. This compound has gained attention due to its unique physical and chemical properties, making it valuable in various scientific research applications.

Métodos De Preparación

The synthesis of O-(But-3-en-1-yl)hydroxylamine hydrochloride typically involves the reaction of but-3-en-1-ol with hydroxylamine hydrochloride under specific reaction conditions. The process may include the use of solvents and catalysts to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Análisis De Reacciones Químicas

O-(But-3-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound into amines or hydroxylamines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

O-(But-3-en-1-yl)hydroxylamine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oximes and nitroso compounds.

Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

Industry: The compound is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.

Mecanismo De Acción

The mechanism of action of O-(But-3-en-1-yl)hydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of oximes, nitroso compounds, and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

O-(But-3-en-1-yl)hydroxylamine hydrochloride can be compared with other similar compounds, such as:

O-tert-Butylhydroxylamine hydrochloride: This compound has a tert-butyl group instead of a but-3-en-1-yl group, leading to different reactivity and applications.

N-methyl-O-tert-butylhydroxylamine hydrochloride: This compound has an additional methyl group, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for particular applications in organic synthesis and biochemical studies .

Actividad Biológica

O-(But-3-en-1-yl)hydroxylamine hydrochloride is a compound classified under hydroxylamines, characterized by its unique butenyl group attached to the hydroxylamine structure. This compound has garnered interest due to its potential biological activities, including antimicrobial and antioxidant properties. Despite limited research specifically targeting this compound, its structural characteristics suggest promising reactivity and biological applications.

The molecular formula of this compound is C4H9ClN2O, with a molecular weight of approximately 123.581 g/mol. The presence of the hydroxylamine functional group (-NH2OH) contributes to its nucleophilic reactivity, allowing it to engage in various electrophilic reactions that are crucial for its biological activity.

Biological Activities

Research indicates that hydroxylamines, including this compound, possess a range of biological activities. These include:

- Antimicrobial Activity : Hydroxylamines have been explored for their potential in inhibiting bacterial growth and may serve as candidates for developing new antimicrobial agents.

- Antioxidant Properties : The compound's structure allows it to act as a radical scavenger, which can mitigate oxidative stress in biological systems.

Table 1: Comparison of Biological Activities of Hydroxylamines

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | Potentially active | Yes | Limited studies available |

| O-benzylhydroxylamine | Potent inhibitor | Moderate | Effective against IDO1 in cancer therapy |

| O-(3-Methyl-but-2-enyl)-hydroxylamine | Moderate | Yes | Structural modifications enhance activity |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies on related compounds suggest that the inhibition of key enzymes or pathways may be involved. For instance, O-benzylhydroxylamine has been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune suppression and cancer progression . This suggests that similar mechanisms could be explored for this compound.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

- Antimicrobial Studies : A study indicated that hydroxylamines can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and interfering with metabolic pathways.

- Antioxidant Research : Hydroxylamines have been shown to scavenge free radicals effectively, suggesting that this compound could play a role in reducing oxidative stress in cells .

- Drug Development Potential : The structural uniqueness of this compound may lead to novel drug formulations targeting specific diseases, particularly those involving oxidative stress or microbial infections .

Propiedades

IUPAC Name |

O-but-3-enylhydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-3-4-6-5;/h2H,1,3-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIVEUNZIQKIJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555492 |

Source

|

| Record name | O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113211-41-9 |

Source

|

| Record name | O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.